2-(Quinolin-8-YL)acetaldehyde

Organic Synthesis OLED intermediates 8-acylquinoline synthesis

2-(Quinolin-8-YL)acetaldehyde (8-Quinolineacetaldehyde, CAS 191228-36-1, molecular formula C₁₁H₉NO, MW 171.20) is a heteroaromatic aldehyde comprising a quinoline ring linked via a methylene bridge to an aldehyde functional group. It belongs to the class of 8-substituted quinoline aldehydes and serves primarily as a synthetic intermediate in medicinal chemistry, OLED materials research, and metal-chelate ligand synthesis.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 191228-36-1
Cat. No. B070160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-8-YL)acetaldehyde
CAS191228-36-1
Synonyms2-(quinolin-8-yl)acetaldehyde
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CC=O)N=CC=C2
InChIInChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2
InChIKeyKMQUEYCXLBJMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-8-YL)acetaldehyde (CAS 191228-36-1): Procurement-Relevant Compound Profile and Comparator Landscape


2-(Quinolin-8-YL)acetaldehyde (8-Quinolineacetaldehyde, CAS 191228-36-1, molecular formula C₁₁H₉NO, MW 171.20) is a heteroaromatic aldehyde comprising a quinoline ring linked via a methylene bridge to an aldehyde functional group . It belongs to the class of 8-substituted quinoline aldehydes and serves primarily as a synthetic intermediate in medicinal chemistry, OLED materials research, and metal-chelate ligand synthesis. Its closest structural comparators include quinoline-8-carbaldehyde (CAS 38707-70-9, a directly attached formyl group), 2-(quinolin-8-yl)ethanol (CAS 73048-42-7, the reduced alcohol analog), 2-(quinolin-8-yl)acetic acid (CAS 152150-04-4, the oxidized acid analog), 8-methylquinoline (CAS 611-32-5, a non-polar methyl substituent), and the regioisomer 2-(quinolin-3-yl)acetaldehyde (CAS 545423-95-8, aldehyde at the 3-position) .

Why 2-(Quinolin-8-YL)acetaldehyde Cannot Be Replaced by Generic 8-Substituted Quinoline Analogs


Generic substitution among 8-substituted quinolines is precluded by the compound's unique methylene-aldehyde architecture. The one-carbon spacer between the quinoline ring and the aldehyde carbonyl imparts distinctly different electronic, steric, and reactivity properties compared to directly attached functional groups. Quinoline-8-carbaldehyde (no spacer) exhibits conjugated aldehyde reactivity where the formyl group is electronically coupled to the aromatic system, altering its electrophilicity and directing group capability in C–H activation chemistry . Conversely, 2-(quinolin-8-yl)ethanol (reduced) and 2-(quinolin-8-yl)acetic acid (oxidized) lack the aldehyde functionality entirely, precluding reactions such as Schiff base formation, reductive amination, and aldol condensation that are central to its synthetic utility . These physicochemical and reactivity differences translate directly into divergent downstream synthetic outcomes—a rationale that is quantified in the evidence below.

Quantitative Differentiation Evidence for 2-(Quinolin-8-YL)acetaldehyde Against Closest Comparator Compounds


Synthetic Accessibility: 8-Aldehyde Quinolines Are a Historically Difficult-to-Access Class—Patent CN103540313A Demonstrates a Practical Route via This Compound

8-Aldehyde quinolines have been explicitly noted as a compound class that 'have been hard to access so far' in the primary literature, underscoring their synthetic challenge . Patent CN103540313A (Valiant Co. Ltd.) discloses a practical two-step sequence from quinoline-8-carbaldehyde to quinoline-8-acetaldehyde, reporting a crude yield of 101% (69 g obtained from 74 g of the vinyl ether precursor) for the hydrolysis step, enabling multi-gram access to 2-(Quinolin-8-YL)acetaldehyde without chromatographic purification . In contrast, direct synthetic routes to 8-aldehyde quinolines via Vilsmeier-Haack formylation typically give modest yields and poor regioselectivity for the 8-position, making the acetaldehyde homolog a strategically more accessible entry point into 8-functionalized quinoline chemical space.

Organic Synthesis OLED intermediates 8-acylquinoline synthesis

Lipophilicity Differentiation: LogP Comparison Against 8-Position Quinoline Analogs

The predicted partition coefficient (LogP) of 2-(Quinolin-8-YL)acetaldehyde (LogP = 1.98, ChemSrc calculated) is intermediate between quinoline-8-carbaldehyde (LogP = 1.51–2.05 depending on source) and 8-methylquinoline (LogP = 2.54) . The aldehyde oxygen contributes polarity that reduces LogP relative to the fully hydrophobic 8-methyl analog (ΔLogP ≈ −0.56), yet the methylene spacer attenuates the electron-withdrawing effect compared to the directly conjugated carbaldehyde, resulting in a LogP higher than the carbaldehyde's lower estimates (ΔLogP ≈ +0.47 vs. LogP 1.51). This intermediate lipophilicity profile is relevant for applications where balanced membrane permeability and aqueous solubility are required.

Physicochemical profiling Drug design ADME prediction

Polar Surface Area and Hydrogen Bonding Capacity: Functional Group Impact on Molecular Recognition

The topological polar surface area (TPSA) of 2-(Quinolin-8-YL)acetaldehyde is 29.96 Ų, identical to quinoline-8-carbaldehyde (PSA = 29.96 Ų) due to both compounds bearing a single aldehyde oxygen and a quinoline nitrogen as their only polar heteroatoms . However, this value is substantially higher than 8-methylquinoline (PSA = 12.89 Ų) and lower than 2-(quinolin-8-yl)ethanol (PSA = 33.12 Ų) and quinolin-8-yl-acetic acid (PSA = 50.19 Ų) . The aldehyde group also provides a single H-bond acceptor (no H-bond donor), distinguishing it from the alcohol analog which adds an H-bond donor capability. The predicted pKa of 4.36–4.47 indicates the quinoline nitrogen is weakly basic, comparable across the series .

Molecular recognition Ligand design QSAR modeling

OLED Material Intermediate: Validated Multi-Gram Use in Electroluminescent Device Fabrication

Patent CN103540313A explicitly employs 2-(Quinolin-8-YL)acetaldehyde (referred to as quinoline-8-acetaldehyde) as a key intermediate in the synthesis of naphtho[1,2-h]quinoline-based electroluminescent materials for OLED applications . The patent describes the compound's conversion—via reaction with cyclohexenyl trimethylsilyl ether—into a tetrahydronaphthoquinoline core structure in 34.8% yield over the final step. The resulting OLED materials are claimed to exhibit 'better film stability and proper molecular energy levels' suitable for use as luminescent materials or carrier transport materials . While the closest structural analog quinoline-8-carbaldehyde is also employed in OLED-related chemistry (e.g., as a ligand precursor for Alq3-type complexes), the acetaldehyde homolog uniquely enables the construction of fused-ring naphthoquinoline scaffolds via the reactive methylene aldehyde group, a transformation not accessible from the directly attached formyl analog .

OLED materials Electroluminescence Organic electronics

Aldehyde Reactivity Enabled by Methylene Spacer: Distinct from Conjugated 8-Formylquinoline in Nucleophilic Addition Chemistry

The methylene spacer in 2-(Quinolin-8-YL)acetaldehyde electronically decouples the aldehyde carbonyl from the quinoline π-system, rendering the carbonyl more electrophilic and sterically accessible than in quinoline-8-carbaldehyde where the formyl group is conjugated to the aromatic ring . This structural feature is critical for Schiff base condensation with primary amines: the target compound can form imine linkages without the competing electronic effects of direct conjugation. Historically, quinoline-8-aldehyde (the carbaldehyde) has been extensively studied for multidentate Schiff base chelating agents with transition metals (Fe²⁺, Co³⁺, Ni²⁺, Cu²⁺), where the conjugated imine directly attached to the quinoline ring influences complex stability and stereochemistry . The acetaldehyde homolog offers a distinct coordination geometry due to the additional methylene rotational degree of freedom (one additional rotatable bond vs. the carbaldehyde), potentially yielding complexes with different metal-binding affinities and geometries.

Schiff base chemistry Chelating ligands Bioconjugation

Commercial Availability and Purity Grade Comparison Across 8-Substituted Quinoline Aldehyde Building Blocks

Commercial sourcing data reveals that 2-(Quinolin-8-YL)acetaldehyde is available from multiple suppliers (AKSci, MolCore, Alfa Chemistry, Shao-Yuan) at purity specifications ranging from ≥95% to 98% . In comparison, the closest structural analog quinoline-8-carbaldehyde is more broadly available with purity grades spanning 95% to 99% from major suppliers including Thermo Scientific/Alfa Aesar and TCI . The acetaldehyde compound is typically supplied as a research-grade intermediate in smaller pack sizes (100 mg to 100 g), whereas the carbaldehyde analog is available in bulk quantities (up to kg scale) reflecting its longer commercial history and broader adoption. The regioisomer 2-(quinolin-3-yl)acetaldehyde (CAS 545423-95-8) is available at 95% purity from a more limited supplier base . This supply chain profile positions 2-(Quinolin-8-YL)acetaldehyde as a specialty research chemical rather than a commodity intermediate.

Chemical procurement Building block sourcing Quality specifications

Optimal Research and Industrial Application Scenarios for 2-(Quinolin-8-YL)acetaldehyde Based on Quantitative Evidence


Synthesis of Fused-Ring Naphthoquinoline Scaffolds for OLED Material Discovery Programs

As demonstrated in patent CN103540313A, 2-(Quinolin-8-YL)acetaldehyde undergoes annulation with silyl enol ethers to construct tetrahydronaphtho[1,2-h]quinoline cores—a transformation uniquely enabled by the methylene-aldehyde reactivity that is absent in quinoline-8-carbaldehyde . The resulting materials exhibit film stability and molecular energy levels suitable for luminescent or carrier-transport layers in OLED devices. Research groups pursuing novel electroluminescent materials should prioritize this compound as a scaffold-diversification building block, particularly for blue-emitting OLED architectures.

Medicinal Chemistry Library Synthesis Targeting 8-Substituted Quinoline Pharmacophores with Extended Side Chains

The methylene spacer in 2-(Quinolin-8-YL)acetaldehyde provides a one-carbon extension relative to quinoline-8-carbaldehyde, enabling the construction of quinoline-based compound libraries with distinct three-dimensional pharmacophore geometries . The aldehyde group serves as a versatile handle for reductive amination (introducing amine diversity), aldol condensation (constructing α,β-unsaturated carbonyl systems), and Schiff base formation (generating imine-linked conjugates). With LogP = 1.98 and PSA = 29.96 Ų, derivatives are predicted to occupy favorable drug-like chemical space . Medicinal chemistry teams developing kinase inhibitors, antimalarials, or antibacterial agents based on the quinoline scaffold should consider this building block when the target binding pocket benefits from a conformationally flexible linker between the quinoline core and a pendant functional group.

Transition Metal Chelating Ligand Design with Modified Coordination Geometry

Building on the extensive literature precedent for quinoline-8-carbaldehyde-derived Schiff base ligands with Fe(II), Co(III), Ni(II), and Cu(II) , 2-(Quinolin-8-YL)acetaldehyde offers an additional methylene rotational degree of freedom that can alter the bite angle, chelate ring size, and metal-binding geometry of the resulting complexes. This structural modification is expected to modulate complex stability constants, redox potentials, and catalytic activity. Coordination chemists and catalyst development groups should select this compound over the carbaldehyde analog when the target application requires six-membered (rather than five-membered) chelate rings upon imine formation with primary amine-containing ligand backbones.

Aldehyde-Based Bioconjugation and Fluorescent Probe Development

The electronically decoupled aldehyde group in 2-(Quinolin-8-YL)acetaldehyde offers enhanced electrophilicity for bioconjugation reactions (e.g., hydrazone and oxime ligation) compared to the resonance-stabilized formyl group in quinoline-8-carbaldehyde . The quinoline fluorophore provides intrinsic fluorescence that can be exploited in probe design. With a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 (QSPR estimate) and no H-bond donor capacity, the compound is suitable for derivatization into cell-permeable fluorescent sensors . Chemical biology groups developing activity-based probes or metal-ion sensors should consider this scaffold for applications requiring aldehyde reactivity combined with the photophysical properties of the quinoline chromophore.

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